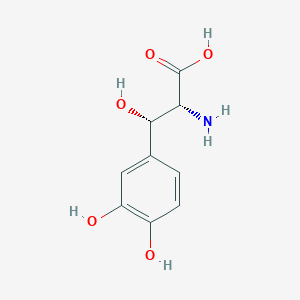

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

描述

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative with significant biological activity. This compound is known for its role in various biochemical processes and is often studied for its potential therapeutic applications. It is a type of catechin, which is a natural polyphenolic compound found in various plants, including tea leaves.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde.

Formation of Intermediate: The aldehyde group is first protected, and then the compound undergoes a series of reactions including reduction, protection, and amination to form the desired intermediate.

Final Steps: The intermediate is then subjected to deprotection and further functional group transformations to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch reactors for the stepwise synthesis of the compound.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

化学反应分析

Types of Reactions

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

Quinones: From oxidation reactions.

Dihydro Derivatives: From reduction reactions.

Substituted Amino Acids: From substitution reactions.

科学研究应用

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in various metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用机制

The mechanism of action of (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves:

Molecular Targets: The compound interacts with various enzymes and receptors in the body.

Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cell proliferation.

Biological Effects: The compound exerts its effects by modulating the activity of key proteins and signaling molecules.

相似化合物的比较

Similar Compounds

Catechin: Another polyphenolic compound with similar antioxidant properties.

Epicatechin: A stereoisomer of catechin with comparable biological activities.

Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration, which influences its interaction with biological molecules and its overall bioactivity.

生物活性

The compound (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid , also known as D-threo-DOPS , is an amino acid derivative with significant biological activity. This compound is notable for its presence in various natural products and its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

- Molecular Formula : CHNO

- Molecular Weight : 213.19 g/mol

- CAS Number : 23651-95-8

- Synonyms : D-threo-DOPS, (2R,3S)-3-(3,4-Dihydroxyphenyl)-3-hydroxy-2-aminopropionic acid

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to enhance the survival of neurons in various models of neurodegeneration. A study demonstrated that this compound can mitigate oxidative stress-induced neuronal cell death by modulating intracellular signaling pathways, particularly those involving reactive oxygen species (ROS) .

Antioxidant Activity

The compound's structure, featuring multiple hydroxyl groups, suggests a potential for antioxidant activity. In vitro studies have confirmed that this compound can scavenge free radicals and reduce lipid peroxidation in cellular models . This property may contribute to its neuroprotective effects.

Modulation of Neurotransmitter Systems

This amino acid derivative is also implicated in the modulation of neurotransmitter systems. It has been observed to influence the levels of dopamine and serotonin in the brain, which are crucial for mood regulation and cognitive functions. Animal studies have shown that administration of this compound leads to increased levels of these neurotransmitters, suggesting its potential use in treating mood disorders .

Potential Therapeutic Applications

Given its biological activities, this compound has been investigated for therapeutic applications in:

- Parkinson's Disease : Its neuroprotective properties may offer benefits in slowing disease progression.

- Depression and Anxiety Disorders : By modulating neurotransmitter levels, it may serve as an adjunct therapy for mood disorders.

- Cognitive Enhancement : Its ability to protect neurons could be leveraged for cognitive enhancement strategies.

Study 1: Neuroprotection in Animal Models

A study published in Neuroscience Letters examined the effects of this compound on a rat model of Parkinson's disease. The results indicated significant neuroprotection against dopaminergic neuron loss when treated with this compound compared to control groups .

Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, researchers found that the administration of this compound significantly reduced markers of oxidative damage in brain tissues of rats subjected to ischemia-reperfusion injury .

Summary Table of Biological Activities

属性

IUPAC Name |

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]([C@H](C(=O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Droxidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.53e+01 g/L | |

| Record name | Droxidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51829-99-3, 23651-95-8 | |

| Record name | D-Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZY6J6Z6EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Droxidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。